molecular formula C5H4N2O2 B088261 2-Nitropyridine CAS No. 15009-91-3

2-Nitropyridine

Cat. No.: B088261
CAS No.: 15009-91-3
M. Wt: 124.1 g/mol
InChI Key: HLTDBMHJSBSAOM-UHFFFAOYSA-N
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Description

2-Nitropyridine is an organic compound with the molecular formula C5H4N2O2. It is a derivative of pyridine, where a nitro group is attached to the second position of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Biochemical Analysis

Biochemical Properties

It is known that the nitro group in 2-Nitropyridine can participate in coordination interactions such as hydrogen bonding and metal chelation This makes this compound capable of interacting with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that the nitro group in this compound can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point between 35 and 40 degrees Celsius This suggests that it may have good stability under normal laboratory conditions

Dosage Effects in Animal Models

It is known that this compound has acute toxicity Therefore, it is plausible that high doses could have toxic or adverse effects

Metabolic Pathways

It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitropyridine can be synthesized through the nitration of pyridine. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of nitrating agents such as nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions to ensure high yields and purity. The reaction is typically carried out at elevated temperatures to facilitate the nitration process .

Chemical Reactions Analysis

Types of Reactions: 2-Nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Ammonia (NH3), various amines, and appropriate solvents.

Major Products Formed:

Scientific Research Applications

2-Nitropyridine has several applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

  • 3-Nitropyridine
  • 4-Nitropyridine
  • 2-Aminopyridine
  • 2-Chloropyridine

Comparison: 2-Nitropyridine is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. For example, 3-nitropyridine and 4-nitropyridine have the nitro group at different positions, leading to variations in their chemical behavior and applications. 2-Aminopyridine and 2-chloropyridine, on the other hand, have different substituents at the second position, which also affects their reactivity and uses .

Properties

IUPAC Name

2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2O2/c8-7(9)5-3-1-2-4-6-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTDBMHJSBSAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878766
Record name 2-NITROPYRIDINE
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Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15009-91-3, 56778-64-4
Record name Pyridine, 2-nitro-
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Record name Pyridine, nitro-
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Record name 2-NITROPYRIDINE
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Record name 2-NITROPYRIDINE
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Synthesis routes and methods I

Procedure details

In addition, compounds referred to hereinbelow as 7e and 7f were synthesized by modifying the method described by Tohda et al, Nucleophilic Reaction upon Electron-Deficient Pyridone Derivatives X. One-Pot Synthesis of 3-Nitropyridines by Ring Transformation of 1-Methyl-3,5-dinitro-2-pyridone with Ketones or Aldehydes in the Presence of Ammonia, Bull. Chem. Soc. Jpn. 1990, 63, 2820-2827, for producing nitropyridine by using 3,5 dinitro-1-methyl-2-pyridone which produced the nitro compound 7e which was reduced to the amine 7f.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Nitropyridine?

A1: this compound has the molecular formula C5H4N2O2 and a molecular weight of 124.10 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several studies report spectroscopic data for this compound, including FT-Raman, FTIR [, ], and electronic absorption spectra []. These analyses provide insights into the vibrational frequencies, functional group identification, and electronic transitions within the molecule.

Q3: How can this compound be synthesized?

A3: One approach involves the oxidation of 2-aminopyridine using hydrogen peroxide []. Another method utilizes the nitration of trimethylstannylpyridines with tetranitromethane or dinitrogen tetroxide []. Researchers have achieved successful nitration of 2-(trimethylstannyl)pyridine, leading to the formation of this compound [].

Q4: How does the solvent influence the reactivity of this compound derivatives?

A4: Research indicates that higher solvent polarity accelerates substitution reactions involving halogeno- and alkoxy-derivatives of this compound, particularly impacting the replacement of substituents in the para or ortho position relative to the nitro group [].

Q5: Can Grignard reagents react with the nitro group in this compound N-oxides?

A5: Unexpectedly, alkyl Grignard reagents can undergo 1,2-addition to the nitro group of this compound N-oxides. This reaction leads to the formation of 2-[alkyl(hydroxy)amino]pyridine N-oxides. Subsequent treatment with NaBH4/FeCl3 can further convert these products into 2-(alkylamino)pyridine N-oxides [].

Q6: What is unique about the reaction of 3-bromo-4-nitropyridine with amines?

A6: Instead of the two expected products, the reaction of 3-bromo-4-nitropyridine with amines yields three products. The major product arises from an unexpected nitro-group migration, particularly favored in polar aprotic solvents [].

Q7: Can this compound be used in catalytic applications?

A7: Yes, this compound, alongside triflic anhydride, has proven effective in mediating C-N bond formation. This methodology enables the synthesis of diverse benzimidazoles, pyridoimidazoles, and benzthiazoles, highlighting the catalytic potential of this compound in organic synthesis [].

Q8: How do structural modifications of nitropyridinecarboxamides impact their anticoccidial activity?

A8: Research on nitropyridinecarboxamides reveals that the presence of at least one hydrogen atom adjacent to the nitro group is crucial for anticoccidial activity []. Introduction of a methyl group adjacent to the carboxamide group can enhance this activity. Notably, 5- and 6-methyl-2-nitropyridine-4-carboxamides display potent anticoccidial activity, comparable to the parent compound [].

Q9: Are there structure-activity relationships for the anti-trichomonal activity of nitropyridines?

A9: Studies on 2-nitropyridines and 3-nitroimidazo[1,2-a]pyridines revealed some SAR trends for anti-trichomonal activity. While some 2-nitropyridines showed weak activity against Trichomonas fetus, only 3-nitroimidazo[1,2-a]pyridines with electroneutral carboxylic acid amide groups exhibited pronounced, albeit selective, activity against trichomonads [].

Q10: Are there challenges in scaling up the synthesis of nitropyridines due to stability concerns?

A10: Yes, the synthesis of compounds like 4-nitropyridine, a key intermediate in medicinal chemistry, involves the potentially explosive 4-nitropyridine N-oxide as an intermediate. Continuous flow methodology has been employed to minimize the accumulation of this hazardous intermediate and allow for safer scale-up of 4-nitropyridine synthesis [].

Q11: Have computational methods been used to study this compound derivatives?

A11: Yes, computational studies, including ab initio Hartree-Fock and density functional theory calculations, have been performed on this compound derivatives. These studies have investigated molecular structures, energies, vibrational frequencies of different conformations, and the impact of basis sets on predicted properties [, ].

Q12: What analytical techniques are used to characterize this compound and its derivatives?

A12: Various analytical methods are employed for the characterization and quantification of this compound and its derivatives. These include:

  • Spectroscopic Techniques: FT-Raman, FTIR [, ], and electronic absorption spectroscopy [] are used for structural elucidation and identification of functional groups.
  • Nuclear Magnetic Resonance (NMR): 1H NMR and 2D NMR techniques help determine the structure and investigate reaction mechanisms [].
  • Mass Spectrometry (MS): MS is used for molecular weight determination and identification of fragments [, , ].
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) is employed for separation, purification, and analysis of this compound derivatives [, ]. Gas chromatography coupled with mass spectrometry (GC-MS) assists in identifying reaction products [].

Q13: What are the known toxicological effects of 5-bromo-2-nitropyridine?

A13: 5-bromo-2-nitropyridine, used in pharmaceutical and pesticide synthesis, is known to be toxic. Exposure through skin contact or inhalation can lead to methemoglobinemia, hemolytic anemia, rhabdomyolysis, acute renal failure, and delayed encephalopathy [].

Q14: What are some historical milestones in the research of nitropyridines?

A14: Early research on nitropyridines focused on their synthesis and reactivity, establishing fundamental understanding of their chemical behavior. The discovery of the anticoccidial activity of 5-nitronicotinamide marked a significant milestone [], leading to the development of related compounds with improved pharmacological properties. Further research has explored the use of nitropyridines in diverse applications, including catalysis and materials science.

Q15: What are some examples of cross-disciplinary applications of this compound and its derivatives?

A15: this compound and its derivatives find applications in various fields:

  • Medicinal Chemistry: Synthesis of anticoccidial agents [, ], potential chemotherapeutic agents against trichomonads and amoebas [], and inhibitors of vascular endothelial growth factor receptor-2 kinase [].
  • Organic Synthesis: Utilized as reagents and catalysts in C-N bond formation reactions for the synthesis of heterocycles like benzimidazoles and benzthiazoles [].
  • Materials Science: Incorporation into polymers like polyimides to modify properties like solubility, thermal stability, and optical transparency [].

Q16: How does the position of the nitro group on the pyridine ring affect its reactivity?

A16: The position of the nitro group significantly influences the reactivity of nitropyridines. For instance, this compound N-oxides exhibit different reactivities compared to their 3- and 4-substituted counterparts [, ]. This difference arises from the electronic effects of the nitro group and its interaction with the nitrogen atom in the pyridine ring.

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